(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
ML-213 is a selective activator of potassium channels, specifically targeting Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4) channels. It enhances these channels with half-maximal effective concentrations (EC50) of 230 nanomolar and 510 nanomolar, respectively . This compound is primarily used in scientific research to study the modulation of potassium channels and their physiological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-213 involves the preparation of N-(2,4,6-trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide. The synthetic route typically includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring: This step involves the Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
While specific industrial production methods for ML-213 are not well-documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
ML-213 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: ML-213 can undergo reduction reactions, particularly at the amide functional group.
Substitution: The aromatic ring in ML-213 can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
ML-213 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and modulation of potassium channels.
Biology: Researchers use ML-213 to investigate the physiological roles of Kv7.2 and Kv7.4 channels in various biological processes.
Medicine: The compound is explored for its potential therapeutic effects in conditions related to potassium channel dysfunction, such as epilepsy and neuropathic pain
Industry: ML-213 is utilized in the development of new pharmacological agents targeting potassium channels.
Mechanism of Action
ML-213 exerts its effects by selectively activating Kv7.2 and Kv7.4 potassium channels. It binds to these channels and enhances their conductance, leading to hyperpolarization of the cell membrane. This hyperpolarization stabilizes the resting membrane potential and reduces neuronal excitability . The molecular targets of ML-213 are the Kv7.2 and Kv7.4 channels, and the pathways involved include modulation of ion flow across the cell membrane.
Comparison with Similar Compounds
Similar Compounds
Retigabine: Another potassium channel activator that targets Kv7.2 and Kv7.3 channels.
Flupirtine: A non-opioid analgesic that also activates Kv7 channels.
XE991: A selective blocker of Kv7 channels, used as a pharmacological tool to study channel function.
Uniqueness of ML-213
ML-213 is unique due to its high selectivity for Kv7.2 and Kv7.4 channels, with minimal effects on other potassium channels such as Kv7.1, Kv7.3, and Kv7.5 . This selectivity makes it a valuable tool for studying the specific roles of Kv7.2 and Kv7.4 channels in various physiological and pathological processes.
Properties
Molecular Formula |
C17H23NO |
---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
(1S,2R,4R)-N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)/t13-,14+,15-/m1/s1 |
InChI Key |
SIQGKPGBLYKQBB-QLFBSQMISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)[C@@H]2C[C@@H]3CC[C@H]2C3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C |
Origin of Product |
United States |
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